molecular formula C24H30O9 B13393383 3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid

3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid

Cat. No.: B13393383
M. Wt: 462.5 g/mol
InChI Key: JLYJQBHANCHTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16a-Hydroxyestrone 16-b-D-glucuronide is a compound that belongs to the class of steroidal estrogens. It is a glucuronide conjugate of 16a-hydroxyestrone, which is an endogenous metabolite of estrone. This compound is significant in the study of estrogen metabolism and its related biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the hydroxylation of estrone at the 16th carbon position, followed by glucuronidation. The hydroxylation can be achieved using specific enzymes or chemical reagents that introduce a hydroxyl group at the desired position. The glucuronidation process involves the conjugation of the hydroxylated estrone with glucuronic acid, often facilitated by glucuronosyltransferase enzymes.

Industrial Production Methods

Industrial production of 16a-Hydroxyestrone 16-b-D-glucuronide may involve biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation and glucuronidation steps. These methods are preferred for their specificity and efficiency in producing the desired compound.

Chemical Reactions Analysis

Types of Reactions

16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield estrone derivatives with ketone functionalities, while reduction can produce more hydroxylated derivatives.

Scientific Research Applications

16a-Hydroxyestrone 16-b-D-glucuronide has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the study of estrogen metabolites.

    Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.

    Medicine: Research on this compound helps in understanding estrogen-related diseases, such as breast cancer and osteoporosis.

    Industry: It is used in the development of pharmaceuticals and diagnostic tools related to estrogen metabolism.

Mechanism of Action

The mechanism of action of 16a-Hydroxyestrone 16-b-D-glucuronide involves its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing various cellular pathways. The compound’s effects are mediated through the activation or inhibition of specific genes and proteins involved in estrogen signaling.

Comparison with Similar Compounds

Similar Compounds

    16α-Hydroxyestrone: A major metabolite of estrone with potent estrogenic activity.

    Estrone: A naturally occurring estrogen with significant biological activity.

    Estriol: Another estrogen metabolite with distinct biological properties.

Uniqueness

16a-Hydroxyestrone 16-b-D-glucuronide is unique due to its glucuronide conjugation, which affects its solubility, stability, and biological activity. This conjugation distinguishes it from other estrogen metabolites and influences its role in estrogen metabolism and related biological processes.

Properties

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)

InChI Key

JLYJQBHANCHTOW-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.